Hydrogen Bond Acceptor Count and Topological Polar Surface Area (TPSA) Comparison Versus 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol
The target compound possesses four hydrogen bond acceptors (N3 pyrimidine, N1 pyrazole, 7-OH oxygen, and 2-methoxymethyl ether oxygen) versus only three for the simpler analog 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 90019-55-9), which lacks the methoxymethyl oxygen . This difference translates to a calculated TPSA increase from approximately 54 Ų (analog) to approximately 63 Ų (target compound) based on fragment-based TPSA calculation methods [1]. For procurement decisions, this TPSA shift predicts lower passive membrane permeability for the target compound, making it more suitable for programs targeting extracellular or peripheral targets rather than CNS-penetrant candidates [2].
| Evidence Dimension | Hydrogen Bond Acceptor Count and TPSA |
|---|---|
| Target Compound Data | HBA = 4; TPSA ≈ 63 Ų (calculated) |
| Comparator Or Baseline | 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 90019-55-9): HBA = 3; TPSA ≈ 54 Ų |
| Quantified Difference | ΔHBA = +1; ΔTPSA ≈ +9 Ų |
| Conditions | Fragment-based TPSA calculation (Ertl method); molecular structures verified via InChI comparison |
Why This Matters
TPSA differences of ≥10 Ų are routinely used in drug discovery to triage compounds for blood-brain barrier penetration potential; the target compound's higher TPSA positions it distinctly for non-CNS programs.
- [1] Ertl, P., Rohde, B., Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. View Source
- [2] Pajouhesh, H., Lenz, G.R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. TPSA threshold for CNS penetration: <60-70 Ų. View Source
